molecular formula C7H4Br2ClF B8143039 2-Bromo-4-chloro-5-fluorobenzyl bromide

2-Bromo-4-chloro-5-fluorobenzyl bromide

Cat. No.: B8143039
M. Wt: 302.36 g/mol
InChI Key: CBRPVBTZGPTRHD-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzyl bromide is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, making it a polyhalogenated benzene derivative. It is used in various chemical synthesis processes due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloro-5-fluorobenzyl bromide can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzene derivatives. One common method involves the bromination of 2-bromomethyl-5-chloro-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Phenol derivatives from nucleophilic substitution.
  • Nitro, sulfonyl, and halogenated derivatives from electrophilic aromatic substitution.
  • Biphenyl derivatives from coupling reactions.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This makes it a versatile compound in synthetic chemistry, capable of undergoing a wide range of reactions and forming diverse products.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-5-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRPVBTZGPTRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.55 mmol of phosphorous tribromid is added dropwise to a solution of 1 mmol of (2-Bromo-4-chloro-5-fluoro-phenyl)-methanol in 40 ml of dichloromethane. The trouble reaction solution is stirred at room temperature for 2 hours, diluted with 100 ml of diethylether and decanted. The supernatant is washed with 10 ml of 2N sodium bicarbonate solution, 20 ml of water and 20 ml of brine, dried over sodium sulfate, filtered and concentrated under reduced pressure at 28° C. to afford the title compound which is identified based on the Rf value.
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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